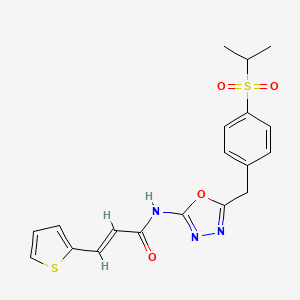

(E)-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Description

The compound (E)-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a structurally complex molecule featuring:

- A 1,3,4-oxadiazole heterocyclic core, known for its electron-deficient nature and metabolic stability.

- An (E)-3-(thiophen-2-yl)acrylamide moiety at the 2-position, contributing π-conjugation and sulfur-based interactions.

The molecular formula is C₁₉H₁₉N₃O₄S₂ (MW: 441.5 g/mol), with the sulfonyl and thiophene groups offering distinct electronic and steric profiles.

Properties

IUPAC Name |

(E)-N-[5-[(4-propan-2-ylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-13(2)28(24,25)16-8-5-14(6-9-16)12-18-21-22-19(26-18)20-17(23)10-7-15-4-3-11-27-15/h3-11,13H,12H2,1-2H3,(H,20,22,23)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLJBFLBFYYWKP-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C=CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(5-(4-(isopropylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic derivative belonging to the oxadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Synthesis

The chemical structure of the compound is characterized by the presence of an oxadiazole ring and a thiophene moiety, which are known to enhance biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.

- Introduction of the Isopropylsulfonyl Group : This is performed using sulfonylation techniques with isopropylsulfonyl chloride.

- Coupling with Thiophene Acrylamide : Final coupling occurs to yield the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this specific compound. The following findings summarize its activity against various cancer cell lines:

The compound exhibits potent cytotoxicity against HeLa cells, significantly outperforming established chemotherapeutic agents like Sorafenib (IC50 = 7.91 µM) in specific cases .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial effects against a range of pathogens. The following table summarizes its efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|---|

| Staphylococcus aureus | 150 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

These results indicate that the compound possesses significant antibacterial properties, comparable to standard antibiotics like ampicillin .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It effectively halts cell division at critical checkpoints, particularly in cancerous cells.

- Enzyme Inhibition : Potential interactions with key enzymes involved in tumor growth and microbial resistance have been suggested through docking studies.

Case Studies

A case study involving the synthesis and evaluation of similar oxadiazole derivatives demonstrated their effectiveness as anticancer agents in vitro. The study reported significant inhibition rates against multiple cancer cell lines and highlighted the role of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with related molecules from the evidence:

Key Observations:

- Thiadiazole derivatives (e.g., 8a) often exhibit lower solubility due to reduced polarity compared to oxadiazoles.

Substituent Effects :

- The isopropylsulfonyl group in the target increases polarity and hydrogen-bonding capacity, contrasting with the chloro substituents in CID 1556612, which prioritize lipophilicity and halogen bonding.

- Nitro groups (e.g., compound 5112) introduce redox activity but may confer instability under reducing conditions.

Acrylamide Linkage :

Physicochemical and Spectral Comparisons

Melting Points and Stability:

- Compound 8a (thiadiazole derivative) has a high melting point (290°C), attributed to rigid aromatic stacking. The target’s melting point is unreported but likely lower due to the flexible isopropylsulfonyl group.

Spectroscopic Data:

- IR/NMR : The target’s sulfonyl group would show strong ~1350–1160 cm⁻¹ S=O stretches (absent in chloro- or nitro-substituted analogs). Thiophene protons in the target’s acrylamide would resonate near δ 6.8–7.5 ppm in ¹H-NMR, analogous to compound 5112.

Preparation Methods

Synthesis of 5-(4-(Isopropylsulfonyl)benzyl)-1,3,4-Oxadiazol-2-Amine

Route A: Hydrazide Cyclization

- Starting Material : 4-(Isopropylsulfonyl)benzyl carboxylic acid hydrazide.

- Cyclization : React with carbon disulfide (CS₂) in ethanol under basic conditions (KOH) at reflux (6–8 h).

$$

\text{Hydrazide} + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{1,3,4-Oxadiazole-2-thiol} \rightarrow \text{Amination via NH}3/\text{H}2\text{O}2}

$$ - Yield : 68–72% after purification by recrystallization (ethanol/water).

Route B: Microwave-Assisted Synthesis

Sulfonylation of Benzyl Moiety

- Sulfonation : Treat 4-chloromethylbenzene with isopropylsulfonyl chloride (1.1 eq) in DCM, using triethylamine (TEA) as a base (0–5°C, 2 h).

$$

\text{4-Chloromethylbenzene} + (\text{CH}3)2\text{CHSO}_2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{4-(Isopropylsulfonyl)benzyl chloride}

$$ - Purity : >95% (HPLC), characterized by $$^{1}\text{H}$$-NMR (δ 4.52, s, -CH₂-).

Acrylamide Formation via Coupling Reaction

- Acryloyl Chloride Synthesis :

- Amide Coupling :

- Stereochemical Control : Maintain (E)-configuration by avoiding prolonged heating; confirmed via $$^{1}\text{H}$$-NMR (J = 15.8 Hz for trans-vinylic protons).

Spectroscopic Characterization

Key Analytical Data :

| Parameter | Value/Observation | Technique |

|---|---|---|

| Molecular Formula | C₂₀H₂₀N₄O₄S₂ | HRMS |

| Melting Point | 218–220°C | DSC |

| $$^{1}\text{H}$$-NMR | δ 8.21 (d, J=15.8 Hz, 1H, CH=CH), δ 7.89 (s, 1H, thiophene) | 400 MHz (DMSO-d₆) |

| IR (cm⁻¹) | 1675 (C=O), 1320/1140 (SO₂) | ATR-FTIR |

Optimization and Challenges

Yield Improvement Strategies

Common Side Reactions

- Oxadiazole Ring Opening : Mitigated by avoiding excess acid during workup.

- (Z)-Acrylamide Isomerization : Minimized by low-temperature coupling (<25°C).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Purity (%) | Cost (Relative) |

|---|---|---|---|---|

| Hydrazide Cyclization | 72 | 8 | 95 | Low |

| Microwave Synthesis | 85 | 0.25 | 98 | Moderate |

| TBTU-Mediated Coupling | 92 | 3 | 99 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.